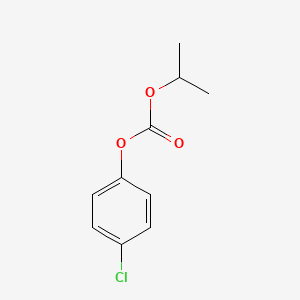

4-Chlorophenyl propan-2-yl carbonate

Description

Structure

3D Structure

Properties

CAS No. |

5335-19-3 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

(4-chlorophenyl) propan-2-yl carbonate |

InChI |

InChI=1S/C10H11ClO3/c1-7(2)13-10(12)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |

InChI Key |

KXPARZVMMVYOJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 4 Chlorophenyl Propan 2 Yl Carbonate

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Analysis

Specific experimental FT-IR data for 4-Chlorophenyl propan-2-yl carbonate is not available in the public domain based on the conducted searches. A hypothetical FT-IR analysis would be expected to reveal characteristic absorption bands corresponding to the different functional groups present in the molecule. Key vibrational modes would include:

C=O Stretching: The carbonate group would exhibit a strong, characteristic absorption band for the carbonyl stretch, typically in the region of 1780-1740 cm⁻¹.

C-O Stretching: Asymmetric and symmetric stretching vibrations of the C-O bonds in the carbonate and ether linkages would appear in the fingerprint region, generally between 1300-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The 4-chlorophenyl group would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The propan-2-yl group would display C-H stretching vibrations just below 3000 cm⁻¹.

C-Cl Stretching: A band corresponding to the C-Cl stretching vibration would be expected in the lower frequency region of the spectrum, typically between 800-600 cm⁻¹.

Without experimental data, a definitive table of FT-IR frequencies and their assignments for this compound cannot be constructed.

Fourier Transform Raman (FT-Raman) Spectroscopy

Experimental FT-Raman spectroscopic data for this compound could not be located in the reviewed sources. FT-Raman spectroscopy provides complementary information to FT-IR. In a hypothetical spectrum, one would expect to observe:

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations. The symmetric stretching of the aromatic ring would likely produce a strong Raman signal.

C=O Stretching: The carbonyl stretch of the carbonate group would also be Raman active, though its intensity can vary.

C-Cl Stretching: The C-Cl bond would also have a characteristic Raman signal.

A detailed data table of FT-Raman shifts and assignments is not possible without experimental or computational results.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A Potential Energy Distribution (PED) analysis, which is a theoretical calculation used to assign vibrational frequencies to specific molecular motions, has not been published for this compound. Such an analysis would provide a quantitative breakdown of the contributions of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration, offering a more precise understanding of the molecule's vibrational characteristics than simple group frequency assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the public domain based on the performed searches. NMR spectroscopy is an essential technique for confirming the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

A specific ¹H NMR spectrum for this compound could not be found. Based on the structure, a predicted ¹H NMR spectrum would likely show the following signals:

Aromatic Protons: The protons on the 4-chlorophenyl ring would appear as a set of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom would be at a different chemical shift than the protons meta to the chlorine, and they would show coupling to each other.

Isopropyl CH Proton: The methine (CH) proton of the propan-2-yl group would appear as a multiplet (likely a septet) due to coupling with the six methyl protons. Its chemical shift would be influenced by the adjacent oxygen atom.

Isopropyl CH₃ Protons: The six methyl (CH₃) protons of the propan-2-yl group would appear as a doublet due to coupling with the single methine proton.

Without experimental data, a table of precise chemical shifts and coupling constants cannot be provided.

¹³C NMR Chemical Shift Characterization of Carbon Skeleton

An experimental ¹³C NMR spectrum for this compound was not found in the available literature. A theoretical spectrum would be expected to display distinct signals for each unique carbon atom in the molecule:

Carbonyl Carbon: The carbon of the C=O group in the carbonate would have a characteristic chemical shift in the downfield region, typically around δ 150-160 ppm.

Aromatic Carbons: The 4-chlorophenyl ring would show four distinct signals: one for the carbon attached to the oxygen, one for the carbon bearing the chlorine atom, and two for the CH carbons.

Isopropyl Carbons: The methine (CH) carbon and the two equivalent methyl (CH₃) carbons of the propan-2-yl group would also give rise to separate signals.

A definitive table of ¹³C NMR chemical shifts cannot be compiled without access to experimental data.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced Nuclear Magnetic Resonance (NMR) techniques offer deeper insights into the molecular structure and connectivity of this compound.

Two-dimensional (2D) NMR experiments are crucial for establishing covalent bond frameworks. For this compound, several 2D NMR techniques would be particularly informative:

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A clear cross-peak would be expected between the methine proton of the isopropyl group and the methyl protons, confirming their connectivity within the propan-2-yl moiety.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals of the isopropyl group (methine and methyl) and the aromatic ring to their corresponding carbon signals.

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which may differ from the solution state due to crystal packing forces. It is particularly useful for identifying polymorphism, where a compound can exist in multiple crystalline forms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. The molecular weight of this compound is 214.65 g/mol .

Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•), which is energetically unstable and can break apart into smaller, characteristic fragment ions. The resulting mass spectrum displays the relative abundance of these ions, creating a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the fragmentation is guided by the stability of the resulting ions and neutral fragments. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the isopropyl group and the oxygen atom, leading to the formation of a stable isopropyl carbocation [CH(CH₃)₂]⁺ at m/z 43.

Loss of CO₂: Fragmentation involving the carbonate group could lead to the loss of a neutral carbon dioxide molecule (44 Da).

Cleavage of the Aryl-Oxygen Bond: The bond between the 4-chlorophenyl ring and the carbonate oxygen can break, generating a 4-chlorophenoxy radical and an isopropyl carbonyl cation, or a 4-chlorophenyl cation (m/z 111) after further fragmentation. nih.gov

McLafferty Rearrangement: While less common for this structure, rearrangements could lead to other specific fragments.

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the presence of the 4-chlorophenyl and isopropyl carbonate moieties. libretexts.orgchemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental formula of the ions. For this compound (C₁₀H₁₁ClO₃), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). Unlike electron impact, ESI typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the parent compound. While this compound is a neutral molecule, ESI-MS could be used to confirm its molecular mass by detecting such adducts, providing complementary information to the fragmentation data obtained from other MS methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption pattern is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the 4-chlorophenyl group. Aromatic systems like this typically exhibit two main absorption bands:

The E-band (π → π)*: A strong absorption band, usually occurring at shorter wavelengths (around 200-230 nm), arising from electronic transitions within the benzene (B151609) ring.

The B-band (π → π)*: A weaker, more structured absorption band at longer wavelengths (around 250-280 nm), which is also characteristic of the benzene ring's fine vibrational structure.

The presence of the chlorine atom (an auxochrome) and the carbonate group attached to the aromatic ring can cause a slight shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands compared to unsubstituted benzene. The UV-Vis spectrum would thus confirm the presence of the substituted aromatic system within the molecule.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. While specific experimental data for this compound is not publicly available, a successful analysis would yield a wealth of structural information. researchgate.netscielo.org.za

This would include:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.

Atomic Coordinates: The precise position (x, y, z) of every atom within the unit cell, which allows for the calculation of exact bond lengths and angles.

Conformation: The dihedral angles that define the molecule's three-dimensional shape, such as the orientation of the isopropyl group relative to the carbonate plane and the phenyl ring.

Intermolecular Interactions: Details on how the molecules pack together, including any non-covalent interactions like van der Waals forces or dipole-dipole interactions that stabilize the crystal structure.

The table below illustrates the type of data that would be obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Expected Information |

| Empirical Formula | C₁₀H₁₁ClO₃ |

| Formula Weight | 214.65 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | A specific symmetry group (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density | D_c (g/cm³) |

| Bond Lengths | e.g., C-Cl, C=O, C-O, C-C, C-H (in Ångstroms) |

| Bond Angles | e.g., O-C-O, C-O-C (in degrees) |

| Torsion Angles | Defines the molecular conformation (in degrees) |

This definitive structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Polymorphism and Crystal Form Characterization

Extensive searches of scientific literature and crystallographic databases did not yield any specific studies on the polymorphism or crystal forms of this compound. The phenomenon of polymorphism, where a compound exists in multiple crystalline forms with different physical properties, is of significant interest in materials science and pharmaceuticals. However, to date, no research dedicated to the investigation, identification, or characterization of different polymorphic forms of this compound has been published.

The characterization of a compound's solid-state properties typically involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (ssNMR) spectroscopy. These methods allow for the elucidation of crystal structures, the identification of different polymorphs, and the study of their thermal behavior and stability.

Without experimental data from such studies on this compound, it is not possible to provide detailed research findings or data tables regarding its potential polymorphic forms or crystal structure. The scientific community has not yet directed its focus to the solid-state chemistry of this particular compound. Therefore, information regarding its crystallography, including unit cell parameters, space group, and intermolecular interactions, remains undetermined.

Future research in this area would be necessary to explore the potential for polymorphism in this compound and to fully characterize its solid-state properties. Such studies would contribute to a more comprehensive understanding of this chemical compound.

Computational Chemistry and Quantum Chemical Investigations of 4 Chlorophenyl Propan 2 Yl Carbonate

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and, consequently, the geometry of molecules. researchgate.net The process involves finding the lowest energy arrangement of atoms in space, which corresponds to the molecule's most stable conformation.

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a complex term in the Schrödinger equation, while the basis set is a collection of mathematical functions used to build the molecular orbitals.

A widely used and versatile functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with other approximations. researchgate.netresearchgate.net This functional is frequently paired with Pople-style basis sets, which offer a systematic way to improve accuracy:

6-31G : A split-valence basis set that is computationally efficient for initial optimizations.

6-311G : A triple-split valence basis set that provides more flexibility for describing the valence electrons, leading to more accurate geometries. researchgate.net

6-311++G(d,p) : An augmented triple-split valence basis set. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for anisotropy in the electron distribution and are essential for accurately modeling bonding. researchgate.netresearchgate.netresearchgate.net

For molecules containing heavier elements, effective core potentials like LanL2DZ can be employed to reduce computational expense by treating the core electrons as a single effective potential. researchgate.net The selection of a specific combination, such as B3LYP/6-311++G(d,p), is often made to achieve a high level of theoretical accuracy for predicting the molecular parameters of organic compounds like 4-Chlorophenyl propan-2-yl carbonate. researchgate.netnih.gov

A critical step in computational research is the validation of theoretical models against experimental data. researchgate.net Once the geometry of this compound is optimized using a chosen DFT method, the resulting parameters (bond lengths, bond angles, and dihedral angles) would be compared with experimentally determined values, typically obtained from X-ray crystallography. nih.govnih.gov A strong correlation between the calculated and experimental data validates the chosen computational methodology, confirming its reliability for predicting other properties of the molecule. researchgate.netacs.org

The following table presents a hypothetical comparison between calculated and experimental geometric parameters for this compound, illustrating the validation process.

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

| Bond Length | C=O | 1.21 Å | 1.20 Å |

| C-Cl | 1.75 Å | 1.74 Å | |

| O-C(phenyl) | 1.37 Å | 1.36 Å | |

| Bond Angle | O-C=O | 125.0° | 124.5° |

| C-C-Cl | 119.5° | 119.8° |

Note: The data in this table is illustrative and represents typical values for similar functional groups. It serves to demonstrate the validation process.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the electronic properties and reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be centered around the carbonyl group.

The table below shows representative FMO energy values that would be calculated for the title compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.95 eV |

| LUMO Energy | -0.85 eV |

| HOMO-LUMO Gap (ΔE) | 6.10 eV |

Note: The data in this table is a hypothetical representation based on typical computational results for related aromatic carbonate compounds.

Intramolecular charge transfer and electronic excitations are fundamental to a molecule's optical and electronic properties. These can be investigated using Time-Dependent DFT (TD-DFT) and Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net NBO analysis examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which reveals stabilizing hyperconjugative interactions within the molecule. researchgate.net For this compound, significant interactions would likely involve electron donation from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the phenyl ring and carbonyl group. TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis), providing information about the energies and nature of electronic transitions between molecular orbitals. researchgate.net

Reactivity and Stability Descriptors

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of the molecule. researchgate.net These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

High chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. The electrophilicity index measures the ability of a species to accept electrons. These parameters are crucial for understanding the molecule's stability and potential reaction pathways.

The following table provides an example of calculated reactivity descriptors.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.95 |

| Electron Affinity (A) | 0.85 |

| Electronegativity (χ) | 3.90 |

| Chemical Hardness (η) | 3.05 |

| Chemical Potential (μ) | -3.90 |

| Global Electrophilicity (ω) | 2.49 |

Note: This table contains illustrative data derived from the hypothetical HOMO/LUMO energies presented previously.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the stabilizing effects of hyperconjugative interactions within a molecule. researchgate.netwisc.edu In this compound, NBO analysis would reveal key donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.

The primary hyperconjugative interactions are expected to involve the lone pairs of the oxygen and chlorine atoms, as well as the π-electrons of the phenyl ring. Specifically, the delocalization of electron density from the lone pairs of the ester oxygen atoms (n_O) to the antibonding orbitals (σ) of adjacent C-O and C-C bonds would contribute to the stabilization of the molecule. Furthermore, the interaction between the lone pairs of the chlorine atom (n_Cl) and the π antibonding orbitals of the phenyl ring (π*_C-C) is a significant factor in the electronic structure.

These interactions, quantified by the second-order perturbation energy (E(2)), indicate the strength of the electron delocalization. Higher E(2) values signify stronger interactions and greater stabilization of the molecule. For instance, in analogous chlorophenyl compounds, significant stabilization energies are observed for interactions like n(Cl) → π*(C-C) of the aromatic ring. acadpubl.eu

A representative data table illustrating potential hyperconjugative interactions and their stabilization energies in this compound, based on analyses of similar structures, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ* (C1-O2) | High | Lone Pair Delocalization |

| LP (O2) | σ* (C1-O1) | Moderate | Lone Pair Delocalization |

| LP (Cl) | π* (C-C) of Phenyl Ring | Moderate to High | Halogen-Ring Interaction |

| π (C-C) of Phenyl Ring | π* (C=O) | Low to Moderate | π-System Conjugation |

LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would highlight distinct regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are prone to electrophilic attack. In this molecule, the most negative potential is expected to be localized around the carbonyl oxygen atom of the carbonate group due to its high electronegativity and the presence of lone pairs. The oxygen atoms of the ester linkage and the chlorine atom would also exhibit negative potential. researchgate.net

Positive Regions (Blue): These regions indicate a deficiency of electron density and are susceptible to nucleophilic attack. The hydrogen atoms of the propan-2-yl group and the phenyl ring are expected to be the most electropositive sites.

Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential.

The MEP analysis provides a qualitative prediction of the molecule's reactivity and intermolecular interaction patterns. chemrxiv.org

Fukui Functions for Local Reactivity Prediction

Fukui functions are essential tools in conceptual density functional theory (DFT) for quantifying the reactivity of different atomic sites within a molecule. researchgate.net They describe the change in electron density at a specific point in the molecule when the total number of electrons is altered. By calculating the Fukui functions, one can predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

For this compound, the Fukui functions would be calculated for each atom to determine its local reactivity.

f_k^+: This function indicates the propensity of a site 'k' to accept an electron (nucleophilic attack). Atoms with higher f_k^+ values are more electrophilic. The carbonyl carbon of the carbonate group is expected to have a high f_k^+ value.

f_k^-: This function represents the propensity of a site 'k' to donate an electron (electrophilic attack). Atoms with higher f_k^- values are more nucleophilic. The carbonyl oxygen and the other oxygen atoms are likely to have high f_k^- values.

f_k^0: This function is used to predict sites for radical attack.

These calculations allow for a more quantitative and site-specific understanding of the molecule's reactivity compared to the qualitative picture provided by MEP analysis. researchgate.net

Analysis of Non-Covalent Interactions (NCI) and Intermolecular Forces

Non-covalent interactions (NCI) play a crucial role in determining the supramolecular structure and physical properties of molecular solids. Analysis of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is critical for understanding the crystal packing and solid-state behavior of this compound.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be employed to visualize and characterize these non-covalent interactions. The RDG isosurfaces reveal regions of strong and weak interactions within the molecular system. For this compound, one would expect to find:

Van der Waals interactions: Predominantly between the aliphatic propan-2-yl group and other parts of the molecule or neighboring molecules.

Halogen bonding: Potential interactions involving the chlorine atom as a halogen bond donor.

π-π stacking: Possible interactions between the phenyl rings of adjacent molecules.

Understanding these intermolecular forces is essential for predicting the material's properties, such as melting point and solubility.

Simulations of Spectroscopic Properties (e.g., Computed Vibrational Frequencies, NMR Shifts)

Computational chemistry allows for the simulation of various spectroscopic properties, which can be compared with experimental data to validate the theoretical model and provide a detailed assignment of the observed spectra.

Computed Vibrational Frequencies: Using methods like DFT, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies, after appropriate scaling, can be used to assign the peaks in the experimental infrared (IR) and Raman spectra of this compound. Key vibrational modes would include the C=O stretching of the carbonate, C-O stretching, and vibrations of the phenyl ring and the propan-2-yl group.

Computed NMR Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are valuable for assigning the signals in the experimental NMR spectra and can help in confirming the molecular structure.

A comparison of computed and experimental spectroscopic data provides a robust method for structural elucidation and characterization.

Molecular Dynamics and Conformational Search Studies

A conformational search study is essential to identify the most stable (lowest energy) conformation of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. For this compound, the key dihedral angles to consider would be around the C-O bonds of the carbonate linkage and the bond connecting the phenyl ring to the carbonate group. Identifying the global minimum energy structure is crucial for accurate predictions of other molecular properties.

Theoretical Investigations of Thermodynamic Properties

Quantum chemical calculations can be used to predict various thermodynamic properties of this compound. researchgate.net By performing frequency calculations, one can obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a given temperature.

These theoretical thermodynamic parameters are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. The temperature dependence of these properties can also be investigated to understand the molecule's behavior under different thermal conditions.

| Property | Calculated Value | Units |

| Zero-Point Vibrational Energy (ZPVE) | Value | kcal/mol |

| Enthalpy (H) | Value | kcal/mol |

| Gibbs Free Energy (G) | Value | kcal/mol |

| Entropy (S) | Value | cal/mol·K |

Note: The specific values would be obtained from actual quantum chemical calculations.

Based on a comprehensive search for scientific literature, there are no specific computational chemistry or quantum chemical investigations published for the compound "this compound" that cover the requested topics of Nonlinear Optical (NLO) Properties or Molecular Docking interaction mechanisms.

The required research findings and data to populate the sections below are not available in existing scholarly articles. While studies have been conducted on compounds with similar structural motifs (e.g., molecules containing a 4-chlorophenyl group or a propan-2-yl group), this specific carbonate compound has not been the subject of such computational analyses.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the prompt.

Derivatives and Structural Analogs of 4 Chlorophenyl Propan 2 Yl Carbonate

Systematic Synthesis of Analogs with Modified Aryl and Alkyl Moieties

The synthesis of analogs of 4-Chlorophenyl propan-2-yl carbonate is systematically approached by altering either the phenolic (aryl) precursor or the alkyl chloroformate. The primary method for synthesizing these carbonates involves the reaction of a substituted phenol (B47542) with an appropriate alkyl chloroformate in the presence of a base to neutralize the liberated hydrochloric acid.

Modification of the Aryl Moiety: Analogs with a modified aryl group are typically synthesized from 4-chlorophenol (B41353) derivatives or other substituted phenols. By introducing various electron-donating groups (EDG) or electron-withdrawing groups (EWG) onto the phenyl ring, the electronic properties of the carbonate can be systematically altered. The general synthesis proceeds via the reaction of a substituted phenol with isopropyl chloroformate.

Modification of the Alkyl Moiety: To synthesize analogs with different alkyl groups, 4-chlorophenol is reacted with various alkyl chloroformates. This allows for the introduction of linear, branched, or cyclic alkyl chains, which can influence the steric hindrance and lipophilicity of the molecule.

A common synthetic route is the reaction of phenyl chloroformate with a corresponding alcohol in the presence of a base like triethylamine. This methodology can be adapted to produce a wide array of carbonate analogs.

| Aryl Moiety (Ar-OH) | Alkyl Moiety (R-OCOCl) | Resulting Carbonate Analog (Ar-O-CO-O-R) |

| 4-Chlorophenol | Methyl chloroformate | 4-Chlorophenyl methyl carbonate |

| 4-Chlorophenol | Ethyl chloroformate | 4-Chlorophenyl ethyl carbonate |

| 4-Nitrophenol | Isopropyl chloroformate | 4-Nitrophenyl propan-2-yl carbonate |

| 4-Methoxyphenol | Isopropyl chloroformate | 4-Methoxyphenyl propan-2-yl carbonate |

| Phenol | sec-Butyl chloroformate | Phenyl sec-butyl carbonate |

| 2,4-Dichlorophenol | Isopropyl chloroformate | 2,4-Dichlorophenyl propan-2-yl carbonate |

Incorporation into Heterocyclic Systems (e.g., Pyrazoles, Thiazoles, Quinolines, Dihydropyrimidines, Furan (B31954) Derivatives)

Carbonate moieties can serve as versatile precursors or intermediates in the synthesis of various heterocyclic systems. They can act as activating groups, protecting groups, or integral building blocks that are transformed during cyclization reactions.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.gov While not a direct component, aryl alkyl carbonates can be used as reagents in reactions with other carbonyl compounds to generate intermediates suitable for pyrazole formation. researchgate.net For instance, the reaction of a ketone with a carbonate could form a β-keto ester, a key precursor for cyclization.

Thiazoles: The most common route to thiazoles is the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with a thioamide. nih.govresearchgate.netnih.gov Although a carbonate is not a typical reactant, molecules containing the 4-chlorophenyl motif are common in thiazole (B1198619) chemistry, such as in the synthesis of 2-(4-chlorophenyl)thiazol-4-ylacetic acid. nih.gov

Quinolines: There is direct evidence for the involvement of carbonate groups in quinoline (B57606) synthesis. A rapid synthesis of quinolines from 2-alkenylanilines involves a cyclization reaction with di-tert-butyl dicarbonate (B1257347) to yield tert-butyl quinolin-2-yl carbonates. organic-chemistry.org This demonstrates the utility of carbonates as intermediates that can be subsequently converted to other quinoline derivatives, suggesting that analogs like this compound could potentially be used in similar synthetic strategies.

Dihydropyrimidines: The Biginelli reaction is the classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, which involves the one-pot condensation of an aldehyde, a β-keto ester, and urea. nih.gov The carbonate functionality is not directly involved, but it could be part of a more complex starting material, for example, within the aldehyde or β-dicarbonyl component.

Furan Derivatives: Carbonates have been successfully incorporated into furan-based structures. For example, furan-based α,ω-diene carbonate monomers have been synthesized from bis(hydroxymethyl)furan and dialkyl carbonates. rsc.orgrsc.org These monomers can then be polymerized. This highlights the compatibility of the carbonate group with furan ring synthesis and its utility in creating functionalized furan derivatives.

Structure-Property Relationships: Influence of Substituent Effects

The chemical properties and reactivity of this compound and its analogs are significantly influenced by the electronic and steric nature of substituents on both the aryl and alkyl moieties.

Electronic Effects: Kinetic studies on the nucleophilic substitution reactions of phenyl Y-substituted-phenyl carbonates have shown a strong correlation between the substituent on the phenyl ring and the reaction rate. Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the carbonyl carbon, making the carbonate more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. This relationship can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).

Leaving Group Ability (Nucleofugality): The nature of the group attached to the carbonate oxygen influences its ability to act as a leaving group. Studies comparing the solvolysis rates of benzhydryl phenyl carbonates and benzhydryl methyl carbonates revealed that the phenyl carbonate is a better leaving group than the methyl carbonate. nih.gov The phenyl carbonate anion is more stabilized due to negative hyperconjugation, making it depart more readily. This indicates that aryl carbonates, such as the 4-chlorophenyl carbonate group, are generally more reactive and better leaving groups than their simple alkyl counterparts.

| Property | Effect of Electron-Withdrawing Group (e.g., -NO₂) on Aryl Ring | Effect of Electron-Donating Group (e.g., -OCH₃) on Aryl Ring | Influence of Aryl vs. Alkyl Group |

| Reactivity to Nucleophiles | Increased | Decreased | Aryl carbonates are generally more reactive. nih.gov |

| Leaving Group Ability | Increased | Decreased | Phenyl carbonate is a better leaving group than methyl carbonate. nih.gov |

| Carbonyl Electrophilicity | Increased | Decreased | Higher for aryl carbonates due to inductive and resonance effects. |

Stereochemical Aspects and Chiral Analogs

The structure of this compound is achiral. However, chirality can be introduced into its analogs through several synthetic strategies.

Introduction of Chiral Centers: The most direct method to create a chiral analog is to replace the achiral propan-2-ol (isopropanol) precursor with a chiral alcohol during synthesis. For example, using (R)- or (S)-butan-2-ol would yield the corresponding chiral sec-butyl carbonate analogs. This introduces a stereocenter in the alkyl portion of the molecule.

Similarly, a chiral center could be present in the aryl moiety. If a chiral substituted phenol is used, the resulting carbonate will be chiral. If both the alcohol and the phenol precursors are chiral, a pair of diastereomers can be formed.

The presence of stereocenters can have a profound impact on the biological activity of molecules and their utility in asymmetric synthesis. For instance, cyclic carbonates are used as building blocks in the synthesis of chiral oxazolidinone derivatives, which are important pharmaceutical scaffolds. rsc.org Chiral carbonate analogs could potentially serve as chiral derivatizing agents, intermediates in the synthesis of enantiomerically pure compounds, or as chiral ligands for transition metal catalysts. The stereochemistry would be critical in any application involving interaction with a chiral environment, such as a biological receptor or a chiral catalyst.

Applications in Organic Synthesis and Chemical Transformations

4-Chlorophenyl propan-2-yl carbonate as a Versatile Synthon

In the realm of retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. This compound can be conceptually disconnected in several ways, making it a potentially versatile synthon for the introduction of specific molecular fragments.

Principally, it can serve as a source for the following synthons:

4-Chlorophenoxy synthon: In reactions involving the cleavage of the carbonate C-O bond, the 4-chlorophenoxy group can be transferred to a suitable substrate. This is particularly relevant in the synthesis of aryl ethers and other molecules containing the 4-chlorophenyl moiety.

Isopropoxycarbonyl synthon: Alternatively, cleavage of the other C-O bond can provide an isopropoxycarbonyl group, which is useful for the introduction of a propan-2-yl ester or related functionalities.

Carbonyl synthon: The central carbonyl group of the carbonate can act as an electrophilic carbonyl equivalent in certain transformations.

The reactivity of the carbonate as a synthon is influenced by the electronic properties of the 4-chlorophenyl group. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the carbonate carbonyl, making it more susceptible to nucleophilic attack.

Table 1: Potential Synthon Reactivity of this compound

| Synthon Unit | Potential Reaction Type | Resulting Functional Group |

| 4-Chlorophenoxy | Nucleophilic substitution | Aryl ether |

| Isopropoxycarbonyl | Acylation | Ester, Carbamate |

| Carbonyl | Addition-elimination | Carbonyl derivatives |

Role in Carbonylations and Decarboxylations

Carbonates are intrinsically linked to carbon dioxide and carbonyl chemistry. Their participation in carbonylation and decarboxylation reactions is a key aspect of their chemical behavior.

Carbonylation Reactions: While direct carbonylation of this compound is not a commonly reported transformation, related palladium-catalyzed carbonylation reactions of aryl carbonates have been developed. For instance, palladium-catalyzed decarboxylative carbonylation of benzyl (B1604629) aryl carbonates has been shown to produce aryl 2-arylacetates. acs.org Conceptually, a similar palladium-catalyzed process could potentially be envisioned for this compound, where under a carbon monoxide atmosphere, the compound could be transformed into other carbonyl-containing structures.

Decarboxylation Reactions: The loss of carbon dioxide from a molecule is a decarboxylation reaction. The stability of the resulting fragments often drives this process. The decarboxylation of organic carbonates is a known process and can be promoted by thermal or catalytic means. rsc.org For this compound, a potential decarboxylation pathway could lead to the formation of 4-chlorophenyl isopropyl ether, although this would likely require specific catalytic conditions to be efficient.

Decarboxylative cross-coupling reactions are a powerful tool in organic synthesis where a carboxylic acid derivative is coupled with an organic halide with the extrusion of CO2. wikipedia.org While not directly applicable to the carbonate ester, the principles of decarboxylation are central to these advanced transformations.

Use as a Protecting Group Strategy (Conceptual)

Protecting groups are essential tools in multi-step organic synthesis, allowing for the temporary masking of a reactive functional group. wikipedia.org The 4-chlorophenyl group has been successfully employed as a protecting group for hydroxyl functions, particularly in the synthesis of complex carbohydrates. researchgate.netthieme-connect.com

Conceptually, the this compound could be utilized in a protecting group strategy in two main ways:

Protection of Phenols: The compound could be used to introduce the isopropoxycarbonyl group as a protecting group for the phenolic hydroxyl of 4-chlorophenol (B41353). Carbonate protecting groups for phenols are known, and their stability can be tuned based on the electronic nature of the substituents. uchicago.edu The isopropoxycarbonyl group would likely be stable to a range of reaction conditions and could potentially be removed under basic or acidic hydrolysis.

Protection of Alcohols: In a transesterification reaction, this compound could potentially be used to introduce the 4-chlorophenylcarbonyl group onto a different alcohol, although this is a less common protecting group strategy.

The stability and cleavage conditions of such a conceptual protecting group would need to be experimentally determined. The presence of the chloro-substituent on the phenyl ring would influence the stability of the carbonate linkage.

Table 2: Conceptual Protecting Group Strategies

| Protected Functional Group | Conceptual Protecting Group | Potential Cleavage Conditions |

| Phenolic Hydroxyl | Isopropoxycarbonyl | Acid or Base Hydrolysis |

| Alcoholic Hydroxyl | 4-Chlorophenoxycarbonyl | Transesterification, Hydrolysis |

Participation in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While aryl halides are the most common coupling partners, recent advancements have enabled the use of other functional groups, including derivatives of phenols.

Notably, the Suzuki-Miyaura cross-coupling of aryl carbamates and carbonates has been reported as a powerful method for the formation of C-C bonds. nih.gov In these reactions, the aryl carbonate can serve as an alternative to an aryl halide, allowing for the coupling of the aryl group with a boronic acid.

Given this precedent, it is conceivable that this compound could participate in nickel- or palladium-catalyzed cross-coupling reactions. The C-O bond of the 4-chlorophenoxy group could undergo oxidative addition to a low-valent metal center, initiating the catalytic cycle. This would enable the coupling of the 4-chlorophenyl moiety with various partners, such as boronic acids, organozinc reagents, or amines.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 4-Chloro-substituted biaryl |

| Negishi | Organozinc reagent | Alkylated or arylated 4-chlorobenzene |

| Buchwald-Hartwig | Amine | N-Aryl-4-chloroaniline derivative |

The success of such a reaction would depend on the development of a suitable catalytic system capable of activating the relatively inert C-O bond of the aryl carbonate.

Contribution to Asymmetric Synthesis Methodologies

Asymmetric synthesis focuses on the selective formation of one enantiomer of a chiral molecule. While there is no direct evidence of this compound being used in asymmetric synthesis, its structure presents some conceptual possibilities.

Chiral Substrate: If the propan-2-yl group were replaced with a chiral alcohol, the resulting carbonate could be used as a substrate in stereoselective reactions. The facial selectivity of reactions at a prochiral center elsewhere in the molecule could be influenced by the chiral carbonate moiety.

Chiral Reagent or Catalyst: In a more speculative scenario, a chiral derivative of this compound could be designed to act as a chiral acylating agent or as a component of a chiral catalyst.

Kinetic Resolution: The compound could potentially be a substrate in a kinetic resolution process, where a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture containing this structural unit, leaving the other enantiomer enriched.

The development of such methodologies would require significant research to design and synthesize the appropriate chiral variants and to identify suitable reaction conditions that would lead to high enantioselectivity.

Environmental Fate and Transformation Pathways of 4 Chlorophenyl Propan 2 Yl Carbonate

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 4-Chlorophenyl propan-2-yl carbonate, key abiotic degradation mechanisms include photolysis, hydrolysis, and oxidative and reductive transformations.

Photolysis: Kinetics and Identification of Photoproducts

The primary photoproducts expected from the photolysis of this compound include 4-Chlorophenol (B41353) and potentially 4-Chlorophenyl methyl carbonate, arising from the cleavage and rearrangement of the carbonate ester bond. The general sequence of photolysis can be influenced by environmental conditions such as the presence of photosensitizers in the water, which can accelerate the degradation process. uc.cl

Table 1: Potential Photodegradation Products of this compound

| Precursor Compound | Potential Photoproducts |

| This compound | 4-Chlorophenol |

| 4-Chlorophenyl methyl carbonate |

Hydrolysis: pH-Dependent and Enzyme-Catalyzed Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of this compound is a significant degradation pathway, and its rate is highly dependent on the pH of the surrounding medium. nih.gov Generally, the hydrolysis of carbonate esters can be catalyzed by both acids and bases. researchgate.net

Under alkaline conditions, the hydrolysis rate of similar phenyl carbonates has been shown to be significantly faster. nih.gov The reaction proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbonate group, leading to the formation of 4-chlorophenol and isopropyl alcohol, with the release of carbon dioxide. While specific rate constants for this compound are not documented in the available literature, the general trend for this class of compounds suggests a faster degradation in basic environments. nih.gov

In addition to chemical hydrolysis, enzyme-catalyzed hydrolysis can also contribute to the breakdown of this compound in biologically active environments. Various enzymes, such as lipases and esterases, have been shown to catalyze the hydrolysis of carbonate esters. mdpi.com

Table 2: Influence of pH on the Hydrolysis of Carbonate Esters

| pH Condition | Predominant Hydrolysis Mechanism | Expected Relative Rate |

| Acidic (e.g., pH 4) | Acid-catalyzed | Slower |

| Neutral (e.g., pH 7) | Neutral hydrolysis | Moderate |

| Basic (e.g., pH 9) | Base-catalyzed | Faster |

Oxidative and Reductive Transformations

Oxidative and reductive transformations involve the transfer of electrons and can be important degradation pathways in certain environmental compartments. While specific studies on the oxidative and reductive transformations of this compound are limited, the presence of the chlorinated aromatic ring suggests that it could be susceptible to such reactions.

In aerobic environments, oxidative degradation can be initiated by hydroxyl radicals, which are highly reactive species. In anaerobic environments, reductive dechlorination, the removal of chlorine atoms from the aromatic ring, could be a potential transformation pathway.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process in the environmental fate of many organic compounds.

Microbial Degradation Processes

The microbial degradation of this compound is a likely and significant pathway for its removal from the environment. Studies on structurally similar compounds provide strong evidence for its biodegradability. For instance, the microbial degradation of isopropyl-N-3-chlorophenylcarbamate has been demonstrated by various bacterial species, including Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. nih.gov These microorganisms are capable of utilizing the compound as a source of carbon and energy.

The degradation process is expected to be initiated by the enzymatic hydrolysis of the carbonate ester linkage, leading to the formation of 4-chlorophenol and isopropyl alcohol. Subsequently, these intermediates can be further degraded by microbial communities. The rate and extent of microbial degradation can be influenced by various environmental factors, including temperature, pH, nutrient availability, and the composition of the microbial community. mdpi.com

Metabolite Identification in Environmental Systems

The identification of metabolites is crucial for understanding the complete biodegradation pathway and assessing the potential environmental impact of the transformation products. Based on the degradation of related compounds, key metabolites expected from the microbial transformation of this compound include:

4-Chlorophenol : This is a primary metabolite resulting from the initial hydrolysis of the carbonate ester bond. nih.gov

Isopropyl alcohol : The other initial product of hydrolysis.

Further degradation products of 4-chlorophenol : Microbial degradation of 4-chlorophenol can proceed through various pathways, potentially leading to the formation of chlorocatechols and subsequent ring cleavage products.

Table 3: Identified and Potential Metabolites of this compound in Environmental Systems

| Parent Compound | Primary Metabolites | Secondary Metabolites |

| This compound | 4-Chlorophenol, Isopropyl alcohol | Chlorocatechols, Ring cleavage products |

Lack of Publicly Available Data Prevents In-Depth Analysis of this compound's Environmental Persistence

A thorough investigation into the environmental fate and transformation pathways of this compound reveals a significant gap in publicly accessible scientific literature and databases. Despite extensive searches for detailed research findings and predictive modeling data, specific information regarding the environmental persistence of this particular chemical compound remains elusive. Consequently, the development of a detailed article focusing on its environmental behavior, as requested, cannot be fulfilled at this time.

Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools are commonly employed to estimate the environmental fate of chemicals when experimental data are unavailable. These models use the chemical structure to predict properties such as degradation half-life, soil sorption, and bioaccumulation potential. However, specific model outputs for this compound were not found in readily accessible environmental databases or scientific publications.

The environmental persistence of a chemical is a critical factor in assessing its potential risk. It is determined by a variety of degradation processes, including biodegradation, hydrolysis, and photolysis. Modeling and prediction play a crucial role in estimating how long a substance will remain in different environmental compartments such as soil, water, and air. Without specific studies or model predictions for this compound, a scientifically accurate and informative discussion on its environmental persistence cannot be constructed.

Further research and the public dissemination of data are necessary to enable a comprehensive environmental assessment of this compound.

Q & A

Basic: What green chemistry approaches are recommended for synthesizing 4-chlorophenyl propan-2-yl carbonate?

Methodological Answer:

A phosgene-free method using dimethyl carbonate (DMC) as a reagent is recommended. In analogous studies, ZnO-catalyzed reactions under mild conditions (e.g., 80°C, 6 hours) achieved moderate yields (62%) for structurally related chlorophenyl compounds. Key parameters include a molar ratio of DMC:amine = 8:1 and controlled temperature to minimize side reactions .

Basic: How should spectroscopic techniques (FT-IR/Raman) be applied to characterize this compound?

Methodological Answer:

- FT-IR : Focus on carbonyl (C=O) stretching vibrations (~1750–1800 cm⁻¹) and C-O-C ester linkages (~1250 cm⁻¹). Compare with computed spectra using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to validate assignments.

- Raman : Analyze aromatic C-Cl vibrations (~700 cm⁻¹) and ester group modes. Use polarizability tensors from quantum chemical calculations to resolve overlapping peaks .

Basic: What computational methods are suitable for optimizing the geometry of this compound?

Methodological Answer:

- DFT Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to model ground-state geometry.

- Wavefunction Analysis : Employ Multiwfn to calculate electron localization function (ELF) and bond order analysis, which reveal electron density distribution and bonding character .

Advanced: How can crystallographic data discrepancies be resolved during structure refinement of this compound?

Methodological Answer:

- SHELX Suite : Use SHELXL for refinement, especially for high-resolution data. Address twinning or disorder by adjusting occupancy parameters and applying restraints.

- Validation Tools : Cross-check with PLATON to detect missed symmetry or hydrogen bonding inconsistencies. For example, in related chlorophenyl structures, dihedral angles between aromatic rings (e.g., ~53.5°) must align with crystallographic constraints .

Advanced: How can molecular docking predict the biological interactions of this compound derivatives?

Methodological Answer:

- AutoDock Vina : Prepare ligand and receptor files in PDBQT format. Set grid boxes to cover active sites (e.g., enzyme pockets).

- Flexible Sidechains : Use AutoDock4 to model receptor flexibility. For example, docking studies on chlorophenyl-based heterocycles revealed binding affinities to targets like HIV protease through hydrophobic and π-π interactions .

Advanced: How does electron localization analysis inform the reactivity of this compound?

Methodological Answer:

- ELF Topology : Calculate ELF using Multiwfn to identify lone pairs (e.g., on carbonyl oxygen) and σ/π bonding regions. High ELF values (>0.8) near the carbonyl group suggest nucleophilic attack sites.

- Reactivity Descriptors : Compute Fukui indices to predict electrophilic/nucleophilic behavior, guiding derivatization strategies .

Advanced: What reaction mechanisms govern the synthesis of heterocyclic derivatives from this compound?

Methodological Answer:

- Cyclization Pathways : Under basic conditions, the carbonate group can act as a leaving group, enabling nucleophilic substitution to form oxazolo-pyridine derivatives.

- Mechanistic Validation : Use kinetic isotope effects (KIEs) or DFT-based transition-state modeling to confirm stepwise vs. concerted mechanisms, as demonstrated for similar chlorophenyl systems .

Advanced: How can low yields in carbonate ester synthesis be troubleshooted?

Methodological Answer:

- Catalyst Screening : Test alternatives to ZnO (e.g., MgO or ionic liquids) to improve DMC activation.

- Side Reaction Mitigation : Monitor for hydrolysis byproducts via LC-MS. Optimize solvent polarity (e.g., switch to THF or DMF) to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.